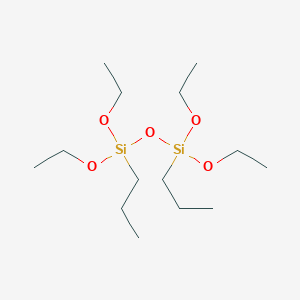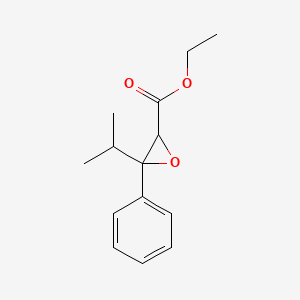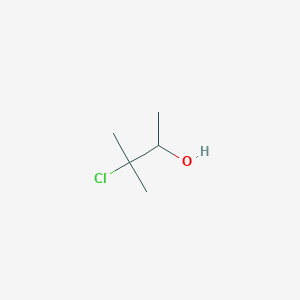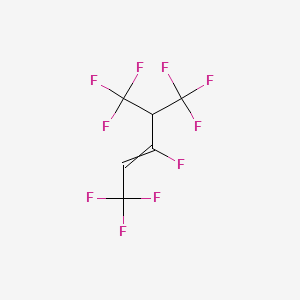
1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its high fluorine content, which imparts significant stability and reactivity. It is used in various industrial and scientific applications due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene can be synthesized through several methods. One common method involves the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another method includes the fluorination of 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane using a catalyst .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Addition Reactions: It can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions:
Acid Catalysts: Used in the synthesis and various reactions involving the compound.
Fluorinating Agents: Employed in the fluorination processes to introduce or replace fluorine atoms.
Major Products Formed: The reactions involving this compound typically yield highly fluorinated organic compounds, which are valuable in various industrial applications.
Scientific Research Applications
1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including refrigerants and solvents.
Mechanism of Action
The mechanism of action of 1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene involves its interaction with various molecular targets and pathways. The high fluorine content of the compound allows it to engage in unique chemical interactions, which can influence its reactivity and stability. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.
Comparison with Similar Compounds
1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene can be compared with other similar fluorinated compounds, such as:
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
- 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-4-ene
- (E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene
These compounds share similar fluorinated structures but differ in their specific configurations and properties, making each unique in its applications and reactivity.
Properties
CAS No. |
13088-26-1 |
|---|---|
Molecular Formula |
C6H2F10 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
1,1,1,3,5,5,5-heptafluoro-4-(trifluoromethyl)pent-2-ene |
InChI |
InChI=1S/C6H2F10/c7-2(1-4(8,9)10)3(5(11,12)13)6(14,15)16/h1,3H |
InChI Key |
NJRRWPRJRXYLAM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(F)(F)F)C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
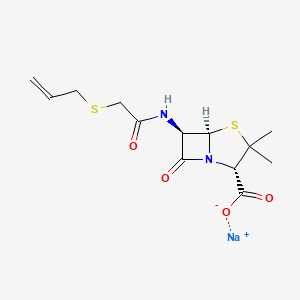

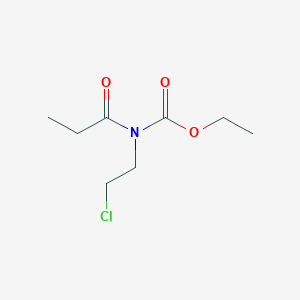

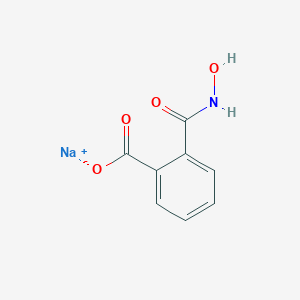

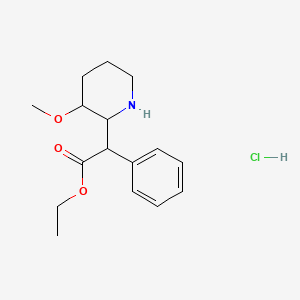

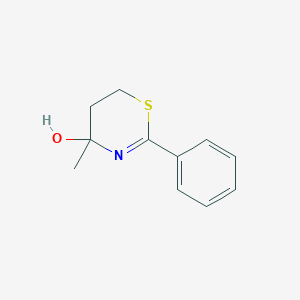
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
